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LEONARDA-1 Trial Data at a Glance

Endpoint
Lerociclib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) & P-
value

Primary
Endpoint

| Investigator-assessed Median PFS | 11.07 months | 5.49 months | HR: 0.451 95% CI: 0.311-0.656 P =

0.000016 [1] [2] | | Secondary Endpoints | | | | | BICR-assessed Median PFS | 11.93 months | 5.73 months |

HR: 0.353 95% CI: 0.228-0.547 P = 0.000002 [2] | | Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] | |

Overall Survival (OS) | Data was immature at the data cut-off date [1] [2] | | | | Key Safety Profile | Low

rates of key adverse events (Grade 4 neutropenia: 5.1%; No ≥Grade 3 diarrhea) [3] | | |

Experimental Protocol of the LEONARDA-1 Trial

For researchers, the methodology of the key supporting trial is detailed below:

Study Identifier: NCT05054751 [1] [2]

Design: Randomized, double-blind, placebo-controlled Phase III trial.
Population: 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had

relapsed or progressed on prior endocrine therapy. The patient population included those with poor
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prognostic factors, such as visceral metastases (63.3%) and primary endocrine resistance (25.5%)

[2].
Intervention: Patients were randomized 1:1 to receive either:

Experimental Arm: Lerociclib (150 mg, orally, twice daily) plus Fulvestrant (500 mg) [1] [2].
Control Arm: Placebo plus Fulvestrant (500 mg) [1] [2].

Primary Endpoint: Progression-free survival (PFS) as assessed by investigators [1] [2].
Key Secondary Endpoints: PFS assessed by Blinded Independent Central Review (BICR),

objective response rate (ORR), overall survival (OS), safety, and tolerability [1] [2].

Lerociclib's Mechanism of Action and Differentiation

Lerociclib is a highly selective oral inhibitor of CDK4 and CDK6. Its proposed mechanistic advantage lies

in its high selectivity, which contributes to its differentiated safety profile.

The following diagram illustrates the mechanism of CDK4/6 inhibitors and lerociclib's strategic inhibition

point.
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This high selectivity for CDK4/6, with minimal off-target inhibition of other kinases like CDK9, is cited as

the reason for its low rates of hematologic and gastrointestinal toxicity, leading to very low treatment

discontinuation rates (0.7% in the LEONARDA-1 trial) [3].

Interpretation Guide for Researchers

When comparing lerociclib with other CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), here are key

considerations based on current evidence:
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Efficacy vs. Established CDK4/6 Inhibitors: The PFS benefit shown in LEONARDA-1 is consistent

with the class effect of CDK4/6 inhibitors. Large real-world studies and network meta-analyses have
found no statistically significant differences in overall survival among the three established

agents [4] [5] [6]. The immaturity of lerociclib's OS data precludes a direct comparison on this
endpoint for now.

Differentiated Safety Profile: The primary differentiator for lerociclib appears to be its tolerability. Its
low incidence of severe neutropenia and diarrhea may offer a clinical advantage, potentially enabling

longer treatment duration without dose interruptions or reductions [3].
First-Line Data: Beyond the second-line setting discussed here, the LEONARDA-2 trial evaluated

lerociclib plus letrozole in the first-line setting. It also met its primary endpoint, significantly improving
PFS compared to letrozole alone (HR 0.464), supporting its use across treatment lines [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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